2,5-Dithiobiurea

Description

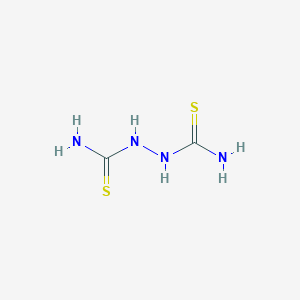

Structure

3D Structure

Properties

IUPAC Name |

(carbamothioylamino)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N4S2/c3-1(7)5-6-2(4)8/h(H3,3,5,7)(H3,4,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCOYHFNCTWXETP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=S)(N)NNC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N4S2 | |

| Record name | 2,5-DITHIOBIUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20315 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020545 | |

| Record name | 2,5-Dithiobiurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,5-dithiobiurea is a brown powder. (NTP, 1992), Brown solid; [CAMEO] Off-white powder; [Alfa Aesar MSDS] | |

| Record name | 2,5-DITHIOBIUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20315 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-Dithiobiurea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3030 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 0.1 mg/mL at 73 °F (NTP, 1992) | |

| Record name | 2,5-DITHIOBIUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20315 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

142-46-1 | |

| Record name | 2,5-DITHIOBIUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20315 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dithiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dithiobiurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-DITHIOBIUREA | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3511 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Hydrazinedicarbothioamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Dithiobiurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrazodicarbothioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.034 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DITHIOBIUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/825972ISQX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,5-DITHIOBIUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2746 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical and Chemical Properties of 2,5-Dithiobiurea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2,5-Dithiobiurea. The information is curated for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Identity and Structure

This compound, also known as hydrazodicarbothioamide, is a sulfur-containing organic compound. Its structure is characterized by a hydrazine core with a thiocarbamoyl group attached to each nitrogen atom.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (carbamothioylamino)thiourea[1] |

| Synonyms | Hydrazodicarbothioamide, Dithiobiurea, Bithiourea[2] |

| CAS Number | 142-46-1 |

| Molecular Formula | C₂H₆N₄S₂[1] |

| SMILES | C(=S)(N)NNC(=S)N[1] |

| InChI Key | KCOYHFNCTWXETP-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physicochemical properties of this compound are essential for its handling, formulation, and application in research and development.

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Weight | 150.23 g/mol |

| Appearance | Brown or off-white powder/crystalline solid[1] |

| Melting Point | 170-172 °C[2] |

| Boiling Point | Decomposes before boiling (inferred from related thiourea compounds) |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and acetone[2] |

| pKa (estimated) | Similar to thiourea (pKa ~ -1.19 for the protonated form) |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for reproducible research.

This protocol describes a common method for the synthesis of this compound from thiosemicarbazide.

Materials:

-

Thiosemicarbazide

-

Ethanol

-

Glacial Acetic Acid

-

Aromatic aldehyde (e.g., benzaldehyde, for intermediate formation)

-

Reflux apparatus

-

Stirring plate

-

Filtration apparatus

Procedure:

-

A mixture of an aromatic aldehyde (0.01 mol) and thiosemicarbazide (0.01 mol) is prepared in 20 mL of ethanol.[3]

-

Four drops of glacial acetic acid are added to the mixture as a catalyst.[3]

-

The mixture is heated under reflux for 5 hours to form the thiosemicarbazone intermediate.[3]

-

The reaction mixture is then cooled to room temperature, allowing the solid product to precipitate.[3]

-

The solid is collected by filtration, dried, and can be further purified by recrystallization from ethanol.[3]

-

While the above steps describe the synthesis of a thiosemicarbazone, this compound can be synthesized by reacting thiosemicarbazide with an appropriate reagent to form the dithiobiurea structure. A common method involves the reaction of two equivalents of a thiosemicarbazide derivative.

This protocol outlines the general steps for purifying solid organic compounds like this compound.

Materials:

-

Crude this compound

-

Appropriate solvent (e.g., ethanol)

-

Erlenmeyer flask

-

Hot plate

-

Buchner funnel and filter paper

-

Ice bath

Procedure:

-

The crude solid is placed in an Erlenmeyer flask.[4]

-

A minimal amount of hot solvent is added to dissolve the solid completely.[4]

-

If insoluble impurities are present, the hot solution is filtered by gravity.[5]

-

The clear solution is allowed to cool slowly to room temperature, and then placed in an ice bath to induce crystallization.[6]

-

The formed crystals are collected by vacuum filtration using a Buchner funnel.[6]

-

The crystals are washed with a small amount of cold solvent and then dried.[7]

Instrumentation:

-

300 or 400 MHz NMR Spectrometer (e.g., Bruker AMX)[8]

Sample Preparation:

-

The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).[9]

Data Acquisition:

-

¹H NMR spectra are recorded to determine the proton environment.[8]

-

¹³C NMR spectra are recorded to identify the carbon skeleton.

-

Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak.[8]

-

Coupling constants (J) are reported in Hertz (Hz).[8]

Instrumentation:

-

Electrospray ionization mass spectrometer (e.g., Waters Acquity SQD uPLC system)[8]

Sample Preparation:

-

The sample is dissolved in a suitable solvent and introduced into the mass spectrometer.

Data Acquisition:

-

The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are recorded.[10]

-

Fragmentation patterns can be analyzed to confirm the molecular structure. The fragmentation of thiourea compounds often involves characteristic losses of small neutral molecules.[11][12]

Biological Activity and Signaling Pathways

Recent studies have shown that metal complexes of dithiobiurea derivatives exhibit biological activity. For instance, a palladium(II) complex of a 1,6-disubstituted-2,5-dithiobiurea has been shown to induce cell death in gastric cancer cell lines by activating Mitogen-Activated Protein Kinases (MAPKs).

The activation of the MAPK signaling cascade is a key mechanism through which some dithiobiurea derivatives exert their cytotoxic effects. This involves the phosphorylation and subsequent activation of three major MAPKs: ERK, JNK, and p38.

Caption: MAPK signaling cascade activated by a Dithiobiurea-Pd(II) complex.

This guide provides a foundational understanding of the physical and chemical properties of this compound, along with practical experimental protocols and insights into its biological activities. This information is intended to support further research and development efforts in medicinal chemistry and related scientific disciplines.

References

- 1. This compound | C2H6N4S2 | CID 2724564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. chemmethod.com [chemmethod.com]

- 4. youtube.com [youtube.com]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. youtube.com [youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. rsc.org [rsc.org]

- 9. kar.kent.ac.uk [kar.kent.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. uab.edu [uab.edu]

An In-Depth Technical Guide to the Molecular Structure and Bonding of 2,5-Dithiobiurea

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dithiobiurea, also known as hydrazodicarbothioamide, is a sulfur-containing organic compound with a range of applications, including in coordination chemistry and as a precursor for the synthesis of various heterocyclic compounds. Its biological activity, particularly when complexed with metal ions, has garnered interest in the field of drug development. This technical guide provides a comprehensive overview of the molecular structure, bonding, and key physicochemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The guide details its synthesis, crystallographic and spectroscopic characterization, and explores the nuances of its bonding, including tautomerism and hydrogen bonding networks. Furthermore, it delves into the biological significance of dithiobiurea derivatives, specifically their role in activating the Mitogen-Activated Protein (MAP) Kinase signaling pathway.

Molecular Structure and Bonding

This compound (C₂H₆N₄S₂) is a symmetrical molecule characterized by a central hydrazine core linking two thiourea groups. The molecule's structural integrity and chemical reactivity are dictated by a combination of covalent bonding, resonance, and intermolecular forces.

Crystallographic Data

The precise three-dimensional arrangement of atoms in the solid state has been determined by single-crystal X-ray diffraction. The crystallographic data reveals a largely planar molecule. Key bond lengths and angles are summarized in Table 1.

Table 1: Selected Bond Lengths and Angles for this compound

| Bond | Length (Å) | Angle | Angle (°) |

| S1 - C1 | 1.688 | N2 - C1 - N1 | 118.9 |

| N1 - C1 | 1.341 | S1 - C1 - N1 | 121.8 |

| N1 - N1' | 1.408 | S1 - C1 - N2 | 119.3 |

| N2 - C1 | 1.330 | C1 - N1 - N1' | 118.8 |

Data extracted from the crystallographic study by Pignedoli, Peyronel, & Antolini (1975).

The C=S double bond character is evident from the bond length of approximately 1.688 Å. The C-N bonds within the thiourea moieties exhibit partial double bond character due to resonance, with lengths of approximately 1.330 Å and 1.341 Å, which are shorter than a typical C-N single bond. The N-N bond length of 1.408 Å is consistent with a single bond.

Tautomerism

Thiourea and its derivatives, including this compound, can exhibit thione-thiol tautomerism. In this equilibrium, a proton can migrate from a nitrogen atom to the sulfur atom, resulting in the formation of a thiol (C-SH) group and a carbon-nitrogen double bond (C=N).

Computational and experimental studies on related thiourea compounds suggest that the thione form is the predominant and more stable tautomer in the gas phase and in solution.[1][2][3][4][5] The stability of the thione form can be attributed to the greater strength of the C=S bond compared to the C=N bond and the higher acidity of the N-H proton compared to the S-H proton.

Hydrogen Bonding

In the solid state, this compound molecules are interconnected by a network of intermolecular hydrogen bonds. The amino groups (-NH₂) act as hydrogen bond donors, while the sulfur atoms of the thiocarbonyl groups act as hydrogen bond acceptors. This extensive hydrogen bonding network contributes to the stability of the crystal lattice.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of thiosemicarbazide with an appropriate reagent. A detailed protocol is as follows:

-

Reaction Setup: A solution of thiosemicarbazide (2 equivalents) is prepared in a suitable solvent, such as ethanol or water.

-

Reagent Addition: A reagent capable of linking the two thiosemicarbazide molecules, such as carbon disulfide in the presence of a base or a dihaloalkane, is added dropwise to the thiosemicarbazide solution with stirring. For instance, reacting thiosemicarbazide with carbon disulfide in an alkaline medium followed by acidification can yield this compound.[6][7][8]

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography.

-

Isolation and Purification: Upon completion, the reaction mixture is cooled, and the crude product is collected by filtration. The product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Characterization

-

Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol).

-

Data Collection: A selected crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using monochromatic radiation (e.g., Mo Kα, λ = 0.71073 Å). A series of diffraction images are recorded as the crystal is rotated.[9][10][11][12]

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are typically located in the difference Fourier map and refined isotropically.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A solution of this compound is prepared in a deuterated solvent (e.g., DMSO-d₆). The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of, for example, 400 MHz. The spectrum is expected to show signals for the N-H protons.

-

¹³C NMR: The ¹³C NMR spectrum is recorded on the same sample. The spectrum will show a characteristic signal for the thiocarbonyl carbon (C=S).[14][15][16]

-

-

Infrared (IR) Spectroscopy:

-

A small amount of the solid sample is mixed with KBr and pressed into a pellet, or the spectrum is recorded using an Attenuated Total Reflectance (ATR) accessory. The IR spectrum is recorded over a range of, for example, 4000-400 cm⁻¹. Key vibrational bands to be observed include N-H stretching, C=S stretching, and N-C-N bending frequencies.

-

Biological Significance: Activation of MAP Kinase Signaling Pathway

While this compound itself has limited reported biological activity, its metal complexes, particularly with palladium(II), have demonstrated significant biological effects, including anticancer properties. These complexes have been shown to exert their cytotoxic effects through the activation of the Mitogen-Activated Protein (MAP) Kinase signaling pathway.[9]

The MAP kinase pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The activation of this pathway by palladium-dithiobiurea complexes suggests a mechanism of action that involves the induction of cellular stress, ultimately leading to programmed cell death in cancer cells.

The general workflow for the activation of the MAP kinase cascade is depicted below. It involves a three-tiered kinase cascade: a MAP Kinase Kinase Kinase (MAPKKK) activates a MAP Kinase Kinase (MAPKK), which in turn activates a MAP Kinase (MAPK). The activated MAPK then phosphorylates various downstream targets, leading to a cellular response.

Studies on palladium(II) complexes of dithiobiurea derivatives have implicated the activation of p38 and c-Jun N-terminal kinases (JNKs), which are key members of the MAPK family involved in stress-induced apoptosis.[9][17][18][19][20][21] The activation of these pathways by the palladium complexes highlights a potential therapeutic strategy for cancer treatment.

Conclusion

This compound possesses a well-defined molecular structure characterized by a planar conformation and extensive intermolecular hydrogen bonding. The molecule exists predominantly in the thione tautomeric form. Understanding its structural and bonding characteristics is fundamental for its application in synthesis and coordination chemistry. The demonstrated ability of its palladium(II) complexes to activate the MAP kinase signaling pathway opens avenues for the design and development of novel anticancer agents. This guide provides the foundational knowledge required for researchers and drug development professionals to further explore the potential of this compound and its derivatives in various scientific and therapeutic contexts.

References

- 1. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Experimental and Theoretical Spectroscopic Study of Thione-Thiol Tautomerism of New Hybrides 1,3,4-Oxadiazole-2-thion with Acridine-9(10H)-one | Academic Journals and Conferences [science2016.lp.edu.ua]

- 4. jocpr.com [jocpr.com]

- 5. research.itu.edu.tr [research.itu.edu.tr]

- 6. chemmethod.com [chemmethod.com]

- 7. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. [PDF] Theoretical and experimental investigation of thiourea derivatives: synthesis, crystal structure, in-silico and in-vitro biological evaluation | Semantic Scholar [semanticscholar.org]

- 12. rsc.org [rsc.org]

- 13. cryst.chem.uu.nl [cryst.chem.uu.nl]

- 14. faculty.washington.edu [faculty.washington.edu]

- 15. researchgate.net [researchgate.net]

- 16. r-nmr.eu [r-nmr.eu]

- 17. Activation and Function of the MAPKs and Their Substrates, the MAPK-Activated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Unique MAP Kinase Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Unique MAP Kinase binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Molecular basis of MAP kinase regulation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,5-Dithiobiurea: Properties, Synthesis, and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-Dithiobiurea, a chemical compound with applications as a synthetic intermediate. This document details its chemical identity, including its CAS number and IUPAC names. A significant portion of this guide is dedicated to the toxicological data derived from the National Toxicology Program (NTP) technical report, presenting quantitative data in structured tables and outlining the experimental protocols of the bioassay. Furthermore, this guide describes a general synthetic protocol for this compound and illustrates its utility as a precursor in the synthesis of heterocyclic compounds. It is important to note that while this compound is a subject of toxicological studies and a useful building block in organic synthesis, there is a notable absence of literature pertaining to its direct application as a therapeutic agent or its specific interactions with signaling pathways in a drug development context.

Chemical Identification

This compound is a sulfur-containing organic compound.

| Identifier | Value |

| CAS Number | 142-46-1[1] |

| IUPAC Name | (carbamothioylamino)thiourea |

| Other IUPAC Name | 1,2-hydrazinedicarbothioamide[1] |

| Synonyms | Hydrazodicarbothioamide |

| Molecular Formula | C₂H₆N₄S₂[1] |

| Molecular Weight | 150.23 g/mol [2] |

Physicochemical Properties

| Property | Value |

| Physical Description | Brown powder[2] |

| Solubility | Insoluble in water[2] |

Toxicological Data

The primary source of comprehensive toxicological data for this compound is the National Toxicology Program (NTP) Technical Report TR-132, titled "Bioassay of this compound for Possible Carcinogenicity".[1][3]

Carcinogenicity Bioassay in Fischer 344 Rats

Groups of 50 male and 50 female Fischer 344 rats (49 for the high-dose male group) were administered this compound in their feed for 78 weeks, followed by a 26-week observation period.

| Species | Sex | Dose Level | Concentration in Feed (%) | Number of Animals | Conclusion |

| Rat | Male | Control | 0 | 50 | No Evidence |

| Low Dose | 0.6 | 50 | |||

| High Dose | 1.2 | 49 | |||

| Rat | Female | Control | 0 | 50 | No Evidence |

| Low Dose | 0.6 | 50 | |||

| High Dose | 1.2 | 50 |

Under the conditions of the bioassay, this compound was not found to be carcinogenic in male or female Fischer 344 rats.[1]

Carcinogenicity Bioassay in B6C3F1 Mice

Groups of 50 male and 50 female B6C3F1 mice were administered this compound in their feed for 78 weeks, followed by a 13-week observation period.

| Species | Sex | Dose Level | Concentration in Feed (%) | Number of Animals | Conclusion |

| Mouse | Male | Control | 0 | 50 | No Evidence |

| Low Dose | 1.0 | 50 | |||

| High Dose | 2.0 | 50 | |||

| Mouse | Female | Control | 0 | 50 | Equivocal Evidence |

| Low Dose | 1.0 | 50 | |||

| High Dose | 2.0 | 50 |

In female B6C3F1 mice, there was a significant positive association between the dietary concentration of this compound and the incidence of hepatocellular carcinoma. However, the evidence was considered insufficient to definitively establish carcinogenicity.[1]

Experimental Protocols

Carcinogenicity Bioassay Protocol (NTP TR-132)

-

Animal Strains: Fischer 344 rats and B6C3F1 mice.

-

Administration Route: In the feed.

-

Dose Preparation: The test chemical was mixed with Wayne Lab Blox® meal. The stability of this compound in the feed was confirmed.

-

Duration of Treatment: 78 weeks.

-

Observation Period: 26 weeks for rats and 13 weeks for mice following the treatment period.

-

Animal Husbandry: Animals were housed in environmentally controlled rooms with a 12-hour light/dark cycle. Water and the dosed feed were available ad libitum.

-

Clinical Observations: All animals were observed twice daily for signs of toxicity. Body weights were recorded weekly for the first 12 weeks and monthly thereafter.

-

Pathology: A complete necropsy was performed on all animals. Tissues were preserved in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin for microscopic examination.

General Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of thiosemicarbazide. While specific industrial synthesis protocols can vary, a general laboratory-scale synthesis can be described as follows:

-

Reaction Setup: A reaction vessel equipped with a stirrer, thermometer, and reflux condenser is charged with thiosemicarbazide and a suitable solvent, such as ethanol.

-

Reaction Conditions: The reaction mixture is heated under reflux. The exact temperature and reaction time are dependent on the specific reagents and catalysts used.

-

Work-up and Purification: Upon completion of the reaction, the mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from an appropriate solvent to yield this compound.

Synthesis of Thiazole Derivatives from this compound (Hantzsch Thiazole Synthesis)

This compound can serve as a precursor for the synthesis of various heterocyclic compounds, including thiazoles, through reactions like the Hantzsch thiazole synthesis.[4][5][6]

-

Reaction Setup: In a suitable reaction vessel, this compound and an α-haloketone are dissolved in a solvent such as ethanol or methanol.[4]

-

Reaction Conditions: The reaction mixture is heated with stirring. The reaction progress can be monitored by thin-layer chromatography.[4]

-

Product Isolation: After the reaction is complete, the mixture is cooled, and the pH is adjusted with a base (e.g., sodium carbonate solution) to precipitate the thiazole product.[4]

-

Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization.[4]

Logical Relationships and Workflows

As there is no available information on the signaling pathways directly involving this compound, the following diagram illustrates its role as a key intermediate in a synthetic workflow to produce biologically relevant heterocyclic compounds.

Conclusion

This compound is a well-characterized chemical with the CAS number 142-46-1. Its toxicological profile has been evaluated by the National Toxicology Program, with the findings indicating no carcinogenicity in rats and equivocal evidence in female mice. The compound serves as a valuable precursor in organic synthesis, particularly for the preparation of thiazole and other heterocyclic systems. For researchers and professionals in drug development, while this compound itself is not documented as a therapeutic agent, its role as a synthetic building block for potentially bioactive molecules is of significance. Further research would be necessary to explore any direct pharmacological activities or interactions with biological pathways.

References

- 1. Abstract for TR-132 [ntp.niehs.nih.gov]

- 2. This compound | C2H6N4S2 | CID 2724564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound: Target Organs and Levels of Evidence for TR-132 [ntp.niehs.nih.gov]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Solubility Profile of 2,5-Dithiobiurea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,5-Dithiobiurea in various solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document summarizes the known qualitative and quantitative solubility information and presents a detailed, generalized experimental protocol for determining the solubility of this compound based on established methodologies.

Introduction to this compound

This compound, also known as hydrazodicarbothioamide, is a sulfur-containing organic compound with potential applications in various fields, including as a pesticide intermediate and in the synthesis of other chemical compounds. Understanding its solubility in different solvent systems is crucial for its synthesis, purification, formulation, and application.

Solubility Data of this compound

The solubility of this compound is influenced by the polarity of the solvent and the temperature. The following table summarizes the available solubility data.

| Solvent | Temperature | Solubility | Data Type | Reference |

| Water | 73 °F (22.8 °C) | < 0.1 mg/mL | Quantitative | [1] |

| Cold Water | Not Specified | Insoluble | Qualitative | [2] |

| Hot Water | Not Specified | Soluble | Qualitative | [2] |

| Pyridine | Not Specified | Soluble | Qualitative | [2] |

| Triethylamine | Not Specified | Soluble | Qualitative | [2] |

| Dimethylformamide (DMF) | Not Specified | Soluble | Qualitative | [2] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of this compound in a given solvent using the widely accepted shake-flask method followed by UV-Vis spectrophotometric analysis. This protocol is a representative example and may require optimization based on specific laboratory conditions and analytical equipment.

Materials and Equipment

-

This compound (solid, high purity)

-

Solvent of interest (e.g., water, ethanol, DMF)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure

3.2.1. Preparation of Saturated Solution

-

Accurately weigh an excess amount of this compound and add it to a vial containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient duration to reach equilibrium. A preliminary study may be needed to determine the time to reach equilibrium (typically 24-72 hours).

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to settle.

3.2.2. Sample Collection and Preparation

-

Carefully withdraw an aliquot of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the aliquot through a syringe filter into a clean vial. The filter material should be compatible with the solvent. This step is crucial to remove any undissolved microparticles.

-

Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the UV-Vis spectrophotometer. The dilution factor must be accurately recorded.

3.2.3. Quantification by UV-Vis Spectrophotometry

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a standard solution across a suitable UV wavelength range.

-

Measure the absorbance of the standard solutions at the determined λmax to construct a calibration curve (Absorbance vs. Concentration).

-

Measure the absorbance of the diluted sample solution at the same λmax.

-

Calculate the concentration of the diluted sample using the equation of the calibration curve.

-

Multiply the calculated concentration by the dilution factor to determine the solubility of this compound in the solvent.

Data Analysis and Reporting

The solubility should be reported in units such as mg/mL or mol/L, along with the temperature at which the measurement was performed. The experiment should be performed in triplicate to ensure the reliability of the results.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of this compound.

Logical Relationship of this compound Solubility

Based on the qualitative data, the following diagram illustrates the logical relationship of this compound's solubility in different types of solvents.

Conclusion

References

A Historical and Technical Review of 2,5-Dithiobiurea: From Synthesis to Biological Activity

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dithiobiurea, also known as hydrazodicarbothioamide, is a sulfur-containing organic compound with a history rooted in the development of photographic chemicals and extending to more recent explorations of its biological activities.[1] As a dimer of thiourea, a compound known for its tumorigenic properties in rats, this compound has been the subject of toxicological studies. More recently, its derivatives have shown potential in the development of novel therapeutic agents, particularly in the realm of cancer treatment. This technical guide provides a comprehensive historical literature review of this compound, detailing its synthesis, chemical properties, and biological activities, with a focus on quantitative data and experimental methodologies.

Chemical and Physical Properties

This compound is a brown powder with limited solubility in water.[2] Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C2H6N4S2 | PubChem |

| Molecular Weight | 150.23 g/mol | [2] |

| Appearance | Brown powder | [2] |

| Solubility in Water | < 0.1 mg/mL at 73 °F | [2] |

| Stability | Incompatible with acids, peroxides, and acid halides.[2] Flammable gases can be generated upon combination with aldehydes, nitrides, and hydrides.[2] | CAMEO Chemicals[2] |

Historical Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives has been documented through several key reactions, primarily involving hydrazine and thiocyanate or isothiocyanate precursors.

One of the early methods for the preparation of the parent this compound involved the reaction of thiosemicarbazide with ammonium thiocyanate in the presence of dilute sulfuric acid, affording the product in a 52% yield.

Derivatives of this compound, such as N,N'-di(aryl-thioformyl)hydrazines, have been synthesized by reacting aryl isothiocyanates with hydrazine. This reaction is typically carried out in excess hydrazine at low temperatures in ethanol to initially form 4-arylthiosemicarbazides, which then react with another molecule of the aryl isothiocyanate.

Another approach to synthesizing derivatives involves the reaction of aroyl isothiocyanates with hydrazine. This method has been employed to produce bis(aroylthiourea)hydrazines. The process involves the initial reaction of an aroyl chloride with ammonium thiocyanate to form the aroyl isothiocyanate in situ, which then reacts with hydrazine upon reflux.

Caption: Proposed signaling pathway for dithiobiurea-palladium(II) complex.

Conclusion

This compound has a modest history of investigation, primarily centered on its synthesis and toxicological evaluation. Early synthetic routes established the foundation for producing this class of compounds. The comprehensive carcinogenicity bioassay conducted in 1979 provides valuable quantitative data for toxicological assessment. While the parent compound has not demonstrated significant therapeutic potential, recent research into its metal complexes has opened new avenues for exploration, particularly in the development of anticancer agents. The proposed mechanism of action for these complexes, involving the activation of MAPK signaling pathways, presents a compelling area for further investigation. This guide serves as a foundational resource for researchers interested in the historical context and future potential of this compound and its derivatives in chemical and biomedical research.

References

The Discovery and First Synthesis of 2,5-Dithiobiurea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

First Synthesis of 2,5-Dithiobiurea

The inaugural synthesis of this compound was achieved through the reaction of thiosemicarbazide and ammonium thiocyanate in the presence of dilute sulfuric acid. This method reportedly produced this compound with a yield of 52%.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound based on the initially reported reaction.

Materials:

-

Thiosemicarbazide (H₂NNHCSNH₂)

-

Ammonium thiocyanate (NH₄SCN)

-

Dilute Sulfuric Acid (H₂SO₄)

-

Distilled water

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a solution of thiosemicarbazide in distilled water is prepared.

-

Addition of Reagents: To this solution, an equimolar amount of ammonium thiocyanate is added. The mixture is stirred until all solids are dissolved.

-

Acidification: Dilute sulfuric acid is slowly added to the reaction mixture to catalyze the reaction.

-

Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Isolation of Product: Upon completion, the reaction mixture is cooled to room temperature, which should induce the precipitation of the crude this compound. The precipitate is collected by vacuum filtration and washed with cold distilled water to remove any unreacted starting materials and inorganic salts.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield this compound as a solid.

-

Drying: The purified crystals are dried in a vacuum oven to remove any residual solvent.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₂H₆N₄S₂ | [1] |

| Molecular Weight | 150.23 g/mol | [1] |

| Appearance | Brown powder | [1] |

| Melting Point | 216-218 °C (decomposes) | |

| Solubility | Insoluble in water | [1] |

| First Synthesis Yield | 52% |

Synthesis Workflow

The synthesis of this compound from thiosemicarbazide and ammonium thiocyanate can be visualized as a straightforward chemical transformation.

Due to the limited information available from the initial discovery period, a signaling pathway diagram cannot be provided as the early biological studies and the mechanism of action of this compound were not a primary focus at the time of its first synthesis. The research on the biological activities of dithiobiurea and its derivatives has evolved more recently.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 2,5-Dithiobiurea

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 2,5-dithiobiurea. While specific experimental data for this compound is limited in publicly available literature, this document outlines the standard methodologies for its thermal analysis, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Furthermore, it explores the potential decomposition pathways based on the known behavior of related thiourea derivatives. This guide serves as a foundational resource for researchers handling this compound, enabling them to design and execute appropriate safety and stability studies.

Introduction

This compound, also known as 1,2-hydrazinedicarbothioamide, is a compound of interest in various chemical and pharmaceutical research areas. An understanding of its thermal properties is paramount for safe handling, storage, and the development of stable formulations. Thermal decomposition can lead to the generation of hazardous gases and a loss of compound integrity, impacting its efficacy and safety profile. This guide details the experimental approaches to characterize the thermal stability of this compound and provides insights into its likely decomposition mechanisms.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂H₆N₄S₂ |

| Molecular Weight | 150.23 g/mol |

| Appearance | Brown powder |

| IUPAC Name | (carbamothioylamino)thiourea |

| CAS Number | 142-46-1 |

Thermal Analysis of this compound: Experimental Protocols

The thermal stability of this compound can be effectively evaluated using TGA and DSC. These techniques provide quantitative data on mass loss and heat flow as a function of temperature.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate. This analysis helps to determine the temperatures at which the compound decomposes and the extent of mass loss at each stage.

Experimental Protocol:

-

Sample Preparation: A small amount of this compound (typically 3-5 mg) is accurately weighed and placed into a TGA pan (commonly aluminum or platinum).

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20 mL/min) to prevent oxidative decomposition.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature, revealing the onset temperature of decomposition and the different stages of thermal events.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. It can detect endothermic events like melting and boiling, and exothermic events such as decomposition.

Experimental Protocol:

-

Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas.

-

Heating Program: The sample and reference pans are heated from ambient temperature to a final temperature (e.g., 400 °C) at a controlled heating rate (e.g., 10 °C/min).

-

Data Analysis: The DSC thermogram plots the differential heat flow between the sample and the reference against temperature. Peaks in the thermogram indicate thermal events.

Visualization of Experimental Workflow

The general workflow for the thermal analysis of this compound is depicted in the following diagram.

Caption: General experimental workflow for the thermal analysis of this compound.

Expected Thermal Profile and Data Presentation

While specific data is unavailable, the following tables illustrate how the results from TGA and DSC analyses of this compound would be presented.

Table 2: Illustrative TGA Data for this compound

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) |

| 1 | 180 - 250 | 35 |

| 2 | 250 - 400 | 45 |

| Residual Mass at 600°C | - | 20 |

Table 3: Illustrative DSC Data for this compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Melting (Endotherm) | 175 | 180 | 150 |

| Decomposition (Exotherm) | 190 | 220 | -450 |

Potential Decomposition Pathways

The thermal decomposition of thiourea derivatives often involves complex reactions, including isomerization and fragmentation.[1] For this compound, the decomposition is likely initiated by the cleavage of the N-N bond or the C-N bonds. Gaseous products such as ammonia (NH₃), carbon disulfide (CS₂), and hydrogen sulfide (H₂S) are expected to be evolved.[2][3]

The following diagram illustrates a plausible initial fragmentation pathway for this compound.

Caption: Plausible initial decomposition pathways of this compound upon heating.

Synthesis of this compound

A general method for the synthesis of this compound involves the reaction of hydrazine with an appropriate thiocarbonylating agent. A common approach is the reaction of hydrazine sulfate with potassium thiocyanate.

General Synthetic Protocol:

-

Reaction Setup: A solution of hydrazine sulfate in water is prepared.

-

Addition of Thiocyanate: A solution of potassium thiocyanate in water is added dropwise to the hydrazine sulfate solution with stirring.

-

Reflux: The reaction mixture is heated to reflux for several hours.

-

Cooling and Precipitation: The mixture is cooled, and the crude this compound precipitates out of the solution.

-

Purification: The precipitate is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol.

Conclusion

This technical guide provides a framework for understanding and evaluating the thermal stability and decomposition of this compound. Although specific experimental data is not yet widely published, the outlined protocols for TGA and DSC are standard industry practices for such characterization. The proposed decomposition pathways, based on the chemistry of related thiourea compounds, offer a starting point for the analysis of evolved gases and degradation products. For critical applications in drug development and other scientific research, it is imperative that researchers perform their own detailed thermal analysis to ensure the safety and stability of this compound under their specific conditions of use.

References

Spectroscopic Profile of 2,5-Dithiobiurea: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-dithiobiurea, a sulfur-substituted biurea compound. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Note: Specific chemical shift values for ¹H and ¹³C NMR were not explicitly found in the provided search results. The presence of NMR data is indicated in the PubChem database, with the source of the sample being Aldrich Chemical Company, Inc. and the spectra available on SpectraBase.[1]

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| Specific peak data not available in search results | N-H stretching |

| C=S stretching | |

| N-C-N bending | |

| C-N stretching |

Note: While the PubChem database indicates the availability of ATR-IR spectra from a sample provided by Aldrich, the specific absorption bands were not detailed in the search results.[1] For thiourea and its derivatives, characteristic peaks include N-H stretching vibrations, thioamide (C=S) stretching, and various bending vibrations.[2]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₂H₆N₄S₂ | [3][4] |

| Molecular Weight | 150.23 g/mol | [1][3] |

| Ionization Mode | ESI (Negative) | [1] |

| Precursor m/z ([M-H]⁻) | 148.9961112293 | [1] |

Table 5: Top 5 Peaks for [M-H]⁻ Adduct in ESI-QTOF MS/MS [1]

| m/z | Relative Intensity |

| 57.975693 | 999 |

| 41.014522 | 745 |

| 40.006697 | 193 |

| 72.986592 | 156 |

| 75.002242 | 88 |

Table 6: Predicted m/z for Various Adducts [5]

| Adduct | Predicted m/z |

| [M+H]⁺ | 151.01067 |

| [M+Na]⁺ | 172.99261 |

| [M-H]⁻ | 148.99611 |

| [M+NH₄]⁺ | 168.03721 |

| [M+K]⁺ | 188.96655 |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound, based on general practices for thiourea derivatives.

NMR Spectroscopy

-

Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in a deuterated solvent (0.5-0.7 mL), such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄, in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, such as a Bruker or Varian instrument, operating at a frequency of 400 MHz or higher for protons.

-

Data Acquisition:

-

¹H NMR: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of 1-5 seconds.

-

¹³C NMR: A proton-decoupled pulse sequence is used to obtain the carbon spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

FT-IR Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): A small amount of the solid this compound powder is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal.

-

KBr Pellet: Alternatively, a small amount of the sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer or Shimadzu model.

-

Data Acquisition: The spectrum is typically recorded in the mid-infrared range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum. A resolution of 4 cm⁻¹ and an accumulation of 16 to 32 scans are common settings.

Mass Spectrometry

-

Sample Preparation: A dilute solution of this compound is prepared by dissolving the compound in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1-10 µg/mL. For electrospray ionization (ESI), the solution may be acidified with a small amount of formic acid to promote protonation.

-

Instrumentation: High-resolution mass spectra are obtained using a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a time-of-flight (TOF) or quadrupole time-of-flight (Q-TOF) analyzer.

-

Data Acquisition: The analysis is performed in either positive or negative ion mode to detect protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules, respectively, as well as other adducts. For structural elucidation, tandem mass spectrometry (MS/MS) experiments can be performed by selecting the precursor ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

An In-depth Technical Guide to the Tautomeric Forms of Dithiobiurea

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dithiobiurea, with its formal name N,N'-bis(thiocarbamoyl)hydrazine, is a molecule of significant interest due to its coordination chemistry and potential biological activities.[1] A fundamental aspect of its chemical behavior is the potential for tautomerism, a phenomenon where a compound exists in two or more readily interconvertible structural forms. This guide provides a comprehensive overview of the potential tautomeric forms of dithiobiurea, drawing upon established principles of thione-thiol tautomerism observed in related thiourea and thioamide compounds. While specific experimental and quantitative data for dithiobiurea is limited, this document extrapolates from existing literature to present the likely tautomeric equilibria, their structural characteristics, and the analytical methodologies crucial for their investigation.

Introduction to Tautomerism in Thiocarbonyl Compounds

Tautomerism is a critical concept in organic chemistry, influencing the physical, chemical, and biological properties of molecules. In compounds containing a thiocarbonyl group (C=S), a common form of tautomerism is the thione-thiol equilibrium. This involves the migration of a proton from a nitrogen or carbon atom to the sulfur atom, resulting in the formation of a thiol (C-SH) group and a carbon-nitrogen double bond (C=N). The stability of these tautomers is influenced by factors such as aromaticity, hydrogen bonding, and solvent effects. Generally, the thione form is more stable than the enol form due to the greater strength of the C=O double bond compared to a C=C double bond; a similar principle applies to the thione-thiol equilibrium.

Potential Tautomeric Forms of Dithiobiurea

Dithiobiurea possesses two thiourea moieties linked by a hydrazine bridge. This structure allows for the existence of several potential tautomers arising from the migration of protons from the nitrogen atoms to the sulfur atoms. The primary tautomeric equilibrium is expected to be between the dithione, thione-thiol, and dithiol forms.

-

Dithione Tautomer: This is the most commonly depicted and, based on crystal structure data, the existing form in the solid state.[2] In this form, both sulfur atoms are present as thiocarbonyl groups (C=S).

-

Thione-thiol Tautomer: This tautomer arises from the migration of a single proton from one of the nitrogen atoms to a sulfur atom. This results in one thione group and one thiol group within the same molecule.

-

Dithiol Tautomer: In this form, protons from both thiourea moieties have migrated to the respective sulfur atoms, resulting in two thiol groups.

The relative stability of these tautomers is a key area of investigation. Computational studies on related 1,2,4-triazole-3-thione derivatives consistently indicate that the thione form is the most stable in the gas phase.[3] A similar trend is expected for dithiobiurea, with the dithione form being the most predominant species under normal conditions.

Below is a DOT script representation of the tautomeric forms of dithiobiurea.

Caption: Potential tautomeric forms of dithiobiurea.

Experimental and Computational Methodologies for Tautomer Analysis

The characterization of tautomeric equilibria requires a combination of experimental and computational techniques.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying tautomerism in solution.[4] By analyzing chemical shifts, coupling constants, and through techniques like low-temperature NMR, it is possible to identify and quantify the different tautomers present in a sample.[5] For dithiobiurea, 1H, 13C, and 15N NMR would be particularly informative.

-

Infrared (IR) Spectroscopy: IR spectroscopy can provide evidence for the presence of different functional groups characteristic of each tautomer. For example, the C=S stretching vibration of the thione form would differ significantly from the S-H and C=N vibrations of the thiol form.[6]

Crystallographic Methods

-

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous structural information in the solid state. The existing crystal structure of dithiobiurea confirms its dithione form in the crystalline phase.[2]

Computational Chemistry

-

Density Functional Theory (DFT) and Ab Initio Calculations: Quantum chemical calculations are invaluable for predicting the relative stabilities and geometric parameters of different tautomers.[3] These methods can calculate the energies of the tautomers and the transition states connecting them, providing insights into the thermodynamics and kinetics of the tautomerization process. For instance, studies on 1,2,4-triazole-3-thione have shown the thione form to be the most stable in the gas phase.[3]

Quantitative Data and Experimental Protocols (Hypothetical)

Hypothetical Quantitative Data

The following table presents hypothetical relative energies of dithiobiurea tautomers, which would be the target of computational and experimental studies. The values are for illustrative purposes and are based on the general trend of thione tautomers being more stable.

| Tautomer Form | Relative Energy (kcal/mol) - Gas Phase (Calculated) | Relative Energy (kcal/mol) - In Solution (Hypothetical) |

| Dithione | 0.0 | 0.0 |

| Thione-thiol | +5.0 | +3.5 |

| Dithiol | +12.0 | +9.0 |

Proposed Experimental Protocols

Protocol 1: NMR Spectroscopic Analysis of Tautomeric Equilibrium

-

Sample Preparation: Dissolve a known concentration of dithiobiurea in various deuterated solvents (e.g., DMSO-d6, CDCl3, Methanol-d4) to investigate solvent effects on the tautomeric equilibrium.

-

1H and 13C NMR Acquisition: Record high-resolution 1H and 13C NMR spectra at room temperature.

-

Low-Temperature NMR: For a given solvent, acquire a series of 1H NMR spectra at decreasing temperatures (e.g., from 298 K down to 213 K) to slow down the tautomeric interconversion and potentially observe separate signals for each tautomer.

-

Data Analysis: Integrate the signals corresponding to each tautomer to determine their relative populations and calculate the equilibrium constant (KT).

Protocol 2: Computational Chemistry Protocol for Tautomer Stability

-

Structure Optimization: Build the 3D structures of the dithione, thione-thiol, and dithiol tautomers of dithiobiurea.

-

Quantum Chemical Calculations: Perform geometry optimization and frequency calculations for each tautomer using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

-

Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities in the gas phase.

-

Solvent Effects: Employ a continuum solvation model (e.g., PCM) to calculate the relative energies in different solvents.

-

Transition State Search: Locate the transition state structures for the proton transfer between tautomers to determine the activation energy barriers for interconversion.

Logical Workflow for Tautomer Investigation

The investigation of dithiobiurea tautomerism would follow a logical workflow, starting from theoretical predictions and moving towards experimental verification.

Caption: Workflow for investigating dithiobiurea tautomers.

Conclusion

The tautomeric forms of dithiobiurea, particularly the equilibrium between the dithione, thione-thiol, and dithiol forms, are fundamental to understanding its chemical reactivity and potential applications. Although direct experimental data is sparse, this guide has outlined the probable tautomeric landscape based on established principles of thione-thiol tautomerism. The dithione form is likely the most stable tautomer, especially in the solid state. A combined approach of advanced spectroscopic techniques, particularly NMR, and high-level computational modeling will be essential to fully characterize the tautomeric equilibria of dithiobiurea in various environments. Such knowledge is crucial for researchers in medicinal chemistry and materials science who are exploring the potential of this versatile molecule.

References

- 1. Dithiobiureas Palladium(II) complexes' studies: From their synthesis to their biological action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2,5-Dithiobiurea | C2H6N4S2 | CID 2724564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. FT-IR, FT-Raman and ab-initio studies of 1,3-diphenyl thiourea | European Journal of Chemistry [eurjchem.com]

2,5-Dithiobiurea: A Comprehensive Technical Guide for Researchers

An In-depth Exploration of 2,5-Dithiobiurea and its Place Within the Thiourea Class of Compounds

This technical guide provides a detailed overview of this compound, a sulfur-containing analogue of biurea, and its relationship to the broader class of thiourea compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its synthesis, potential biological activities, and the experimental methodologies used for its evaluation.

Introduction to this compound and Thiourea Compounds

Thiourea and its derivatives are a versatile class of organic compounds characterized by the presence of a C=S group flanked by two nitrogen atoms.[1][2] These compounds have garnered significant attention in medicinal chemistry due to their wide range of pharmacological properties, including antibacterial, antifungal, antiviral, and anticancer activities.[1] The sulfur atom in the thiourea moiety is crucial for its biological activity, often acting as a hydrogen bond acceptor and participating in coordination with metal ions in various enzymes.[3]

This compound, also known as hydrazodicarbothioamide, is a derivative of hydrazine containing two thiocarbamoyl groups.[4] Its structure is analogous to biurea, with both oxygen atoms replaced by sulfur. This substitution significantly alters the molecule's chemical properties and potential biological interactions.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of thiosemicarbazide with ammonium thiocyanate in an acidic medium.[1]

Experimental Protocol: Synthesis of this compound

The following protocol describes a representative synthesis of this compound.

Materials:

-

Thiosemicarbazide

-

Ammonium thiocyanate

-

Dilute Sulfuric Acid

-

Ethanol

-

Water

Procedure:

-

A solution of dilute sulfuric acid is prepared.

-

Ammonium thiocyanate is added to the sulfuric acid solution with stirring.

-

Thiosemicarbazide is then added to the reaction mixture.

-

The mixture is heated under reflux for a specified period.

-

Upon cooling, the crude this compound precipitates out of the solution.

-

The precipitate is collected by filtration, washed with cold water, and then with ethanol.

-

The product can be further purified by recrystallization from a suitable solvent.

Biological Activities and Potential Applications

While research specifically on this compound is somewhat limited, studies on its derivatives and the broader class of thiourea compounds suggest several potential areas of biological activity.

Anticancer Activity

Thiourea derivatives have shown promise as anticancer agents.[5] Some studies have investigated the cytotoxic effects of metal complexes of substituted 2,5-dithiobiureas. For instance, palladium(II) complexes of 1,6-disubstituted-2,5-dithiobiureas have demonstrated cytotoxicity against gastric cancer cell lines.[1] The proposed mechanism of action involves the activation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways, leading to cell death.[1]

Antimicrobial Activity

Thiourea derivatives are well-documented for their antimicrobial properties.[6] While specific data for this compound is not extensively available, related dithiobiuret compounds have been synthesized and screened for their activity against various microbes.[3] The presence of the thiocarbamide functional group is thought to be a key contributor to this activity.

Enzyme Inhibition

The thiourea scaffold is a known pharmacophore for enzyme inhibition.[7] For example, some thiourea derivatives have been shown to inhibit urease, a bacterial enzyme implicated in various pathologies.[7] The ability of the sulfur and nitrogen atoms to coordinate with metal ions in the active sites of enzymes is a likely mechanism for this inhibition.

Quantitative Data

The following tables summarize representative quantitative data for the biological activity of various thiourea derivatives. It is important to note that this data is for structurally related compounds and not this compound itself, serving as an illustration of the potential potency of this class of molecules.

Table 1: Cytotoxicity of Thiourea Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Diarylthiourea Derivative | MCF-7 (Breast Cancer) | 338.33 ± 1.52 | [5] |

| Palladium(II) Complex of 1,6-bis(4-methoxyphenyl)-2,5-dithiobiurea | Gastric Cancer Cell Lines | Varies | [1] |

Table 2: Antimicrobial Activity of Thiourea Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 5-(1-phenylamino-2,4-dithiobiureto) aminoindole | S. aureus | - | [3] |

| 5-(1-o-nitrophenylamino-2,4-dithiobiureto) aminoindole | E. coli | - | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of thiourea compounds.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[5]

Materials:

-

Cancer cell line of interest (e.g., MCF-7)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Test compound (this compound or derivative) dissolved in a suitable solvent

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in the culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound).

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

After incubation, add MTT solution to each well and incubate for another 2-4 hours.

-

Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[6]

Materials:

-